(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

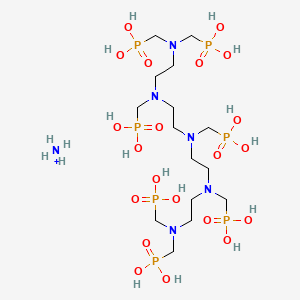

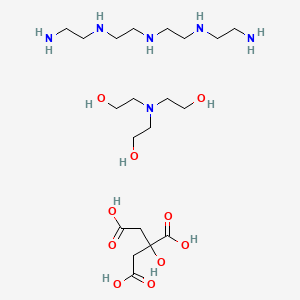

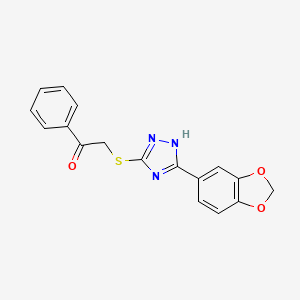

(((Phosphonomethyl)imino)bis(ethylen((phosphonomethyl)imino)ethylenenitrilobis(methylen)))tetrakisphosphonsäure, Ammoniumsalz ist ein komplexes Phosphonsäurederivat. Es ist für seine starken Chelatbildungseigenschaften bekannt und wird in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt. Die Verbindung hat eine Summenformel von C15H48N6O21P7+ und ein Molekulargewicht von 865.385547 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (((Phosphonomethyl)imino)bis(ethylen((phosphonomethyl)imino)ethylenenitrilobis(methylen)))tetrakisphosphonsäure, Ammoniumsalz beinhaltet typischerweise die Reaktion von Phosphonomethyliminobis(ethylennitrilobis(methylen)) mit Phosphoroxychlorid oder Phosphortrichlorid unter kontrollierten Bedingungen. Die Reaktion wird in einem Lösungsmittel wie Wasser oder einem organischen Lösungsmittel durchgeführt, und das Produkt wird dann in seine Ammoniumsalzform umgewandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Sicherheitsmaßnahmen sind aufgrund der Reaktivität der Zwischenprodukte und des Endprodukts unerlässlich .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt typically involves the reaction of phosphonomethyl imino bis(ethylene nitrilobis(methylene)) with phosphorous oxychloride or phosphorous trichloride under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, and the product is then converted to its ammonium salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. Safety measures are essential due to the reactivity of the intermediates and the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart starker Oxidationsmittel.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Phosphonsäurederivaten führen, während Substitutionsreaktionen verschiedene substituierte Phosphonsäuren ergeben können .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (((Phosphonomethyl)imino)bis(ethylen((phosphonomethyl)imino)ethylenenitrilobis(methylen)))tetrakisphosphonsäure, Ammoniumsalz als Chelatbildner verwendet. Es kann an Metallionen binden, was es für verschiedene analytische und synthetische Anwendungen nützlich macht .

Biologie

In der biologischen Forschung wird die Verbindung verwendet, um Metallioneninteraktionen mit biologischen Molekülen zu untersuchen. Seine starken Chelatbildungseigenschaften machen es wertvoll für Experimente, die metallabhängige Enzyme und Proteine beinhalten .

Medizin

Seine Fähigkeit, Metallionen zu chelatieren, kann zur Entwicklung von Medikamenten genutzt werden, die spezifische Metallionen im Körper angreifen .

Industrie

In der Industrie wird die Verbindung in Wasseraufbereitungsprozessen verwendet, um Metallionen aus Wasser zu entfernen. Es wird auch bei der Herstellung von Waschmitteln und Reinigungsmitteln eingesetzt, da es an Metallionen binden und deren Störung von Reinigungsprozessen verhindern kann .

Wirkmechanismus

Der Wirkmechanismus von (((Phosphonomethyl)imino)bis(ethylen((phosphonomethyl)imino)ethylenenitrilobis(methylen)))tetrakisphosphonsäure, Ammoniumsalz beinhaltet seine Fähigkeit, Metallionen zu chelatieren. Die Verbindung bildet stabile Komplexe mit Metallionen, wobei sie diese effektiv sequestieren und verhindern, dass sie an unerwünschten Reaktionen teilnehmen. Dieser Chelatbildungsprozess beinhaltet die Koordination des Metallions durch die Phosphonsäuregruppen, wodurch eine stabile Ringstruktur entsteht .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt is used as a chelating agent. It can bind to metal ions, making it useful in various analytical and synthetic applications .

Biology

In biological research, the compound is used to study metal ion interactions with biological molecules. Its strong chelating properties make it valuable in experiments involving metal-dependent enzymes and proteins .

Medicine

Its ability to chelate metal ions can be exploited to design drugs that target specific metal ions in the body .

Industry

Industrially, the compound is used in water treatment processes to remove metal ions from water. It is also used in the production of detergents and cleaning agents due to its ability to bind to metal ions and prevent their interference with cleaning processes .

Wirkmechanismus

The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process involves the coordination of the metal ion by the phosphonic acid groups, forming a stable ring structure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (((Phosphonomethyl)imino)bis(ethylen((phosphonomethyl)imino)ethylenenitrilobis(methylen)))tetrakisphosphonsäure, Kaliumsalz .

- (((Phosphonomethyl)imino)bis(ethylen((phosphonomethyl)imino)ethylenenitrilobis(methylen)))tetrakisphosphonsäure, Natriumsalz .

Einzigartigkeit

Die Ammoniumsalzform von (((Phosphonomethyl)imino)bis(ethylen((phosphonomethyl)imino)ethylenenitrilobis(methylen)))tetrakisphosphonsäure ist einzigartig aufgrund ihrer spezifischen Löslichkeitseigenschaften und ihrer Fähigkeit, stabile Komplexe mit einer Vielzahl von Metallionen zu bilden. Dies macht es besonders nützlich in Anwendungen, bei denen andere Salze möglicherweise nicht so effektiv sind .

Eigenschaften

CAS-Nummer |

84852-22-2 |

|---|---|

Molekularformel |

C15H48N6O21P7+ |

Molekulargewicht |

865.4 g/mol |

IUPAC-Name |

azanium;[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |

InChI |

InChI=1S/C15H44N5O21P7.H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);1H3/p+1 |

InChI-Schlüssel |

ZJMZTCXRQIYCFQ-UHFFFAOYSA-O |

Kanonische SMILES |

C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[NH4+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)

![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)